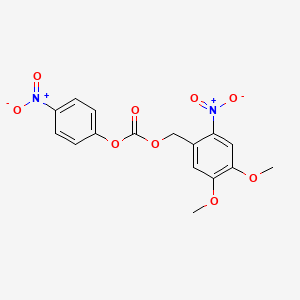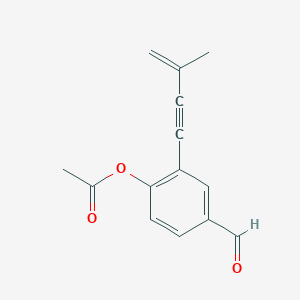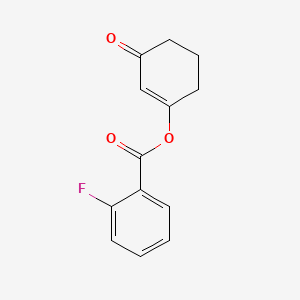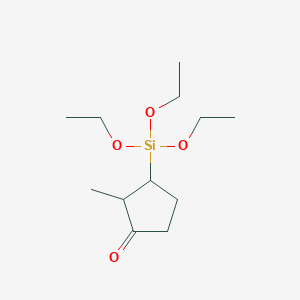
4-Methyl-N-(pent-2-en-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(pent-2-en-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This specific compound features a benzene ring substituted with a methyl group and a pent-2-en-1-yl group, along with a sulfonamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(pent-2-en-1-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and pent-2-en-1-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylbenzenesulfonyl chloride is dissolved in an organic solvent like dichloromethane, and pent-2-en-1-amine is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(pent-2-en-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Methyl-N-(pent-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(pent-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the pent-2-en-1-yl group.
N-(pent-2-en-1-yl)benzenesulfonamide: Lacks the methyl group on the benzene ring.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a prop-2-yn-1-yl group instead of a pent-2-en-1-yl group.
Uniqueness
4-Methyl-N-(pent-2-en-1-yl)benzene-1-sulfonamide is unique due to the presence of both the methyl group and the pent-2-en-1-yl group on the benzene ring, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
180720-24-5 |
|---|---|
Fórmula molecular |
C12H17NO2S |
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
4-methyl-N-pent-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-3-4-5-10-13-16(14,15)12-8-6-11(2)7-9-12/h4-9,13H,3,10H2,1-2H3 |
Clave InChI |
ZTWMVHHITREKHH-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCNS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)






